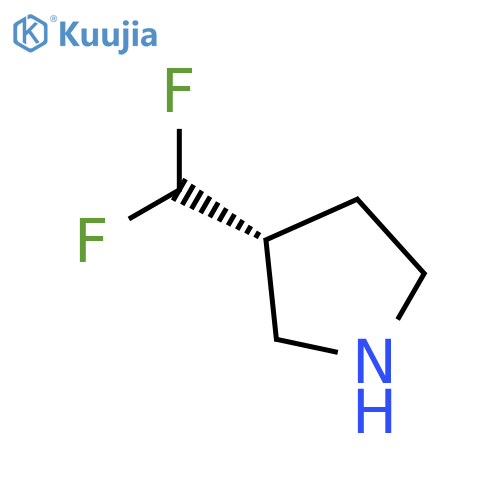Cas no 1444103-50-7 ((3R)-3-(difluoromethyl)pyrrolidine)

1444103-50-7 structure
商品名:(3R)-3-(difluoromethyl)pyrrolidine
(3R)-3-(difluoromethyl)pyrrolidine 化学的及び物理的性質
名前と識別子
-
- (3R)-3-(difluoromethyl)pyrrolidine
- Pyrrolidine, 3-(difluoromethyl)-, (3R)-
- EN300-7549288
- (R)-3-(Difluoromethyl)pyrrolidine
- UZOUSFRKYIBWJB-SCSAIBSYSA-N
- CS-0184112
- SCHEMBL15038049
- 1444103-50-7
-
- インチ: 1S/C5H9F2N/c6-5(7)4-1-2-8-3-4/h4-5,8H,1-3H2/t4-/m1/s1
- InChIKey: UZOUSFRKYIBWJB-SCSAIBSYSA-N
- ほほえんだ: N1CC[C@@H](C(F)F)C1
計算された属性
- せいみつぶんしりょう: 121.07030562g/mol
- どういたいしつりょう: 121.07030562g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 74.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 12Ų
(3R)-3-(difluoromethyl)pyrrolidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7549288-0.1g |
(3R)-3-(difluoromethyl)pyrrolidine |
1444103-50-7 | 95.0% | 0.1g |
$969.0 | 2025-03-22 | |
| Enamine | EN300-7549288-2.5g |
(3R)-3-(difluoromethyl)pyrrolidine |
1444103-50-7 | 95.0% | 2.5g |
$2302.0 | 2025-03-22 | |
| Enamine | EN300-7549288-0.5g |
(3R)-3-(difluoromethyl)pyrrolidine |
1444103-50-7 | 95.0% | 0.5g |
$1057.0 | 2025-03-22 | |
| Enamine | EN300-7549288-1.0g |
(3R)-3-(difluoromethyl)pyrrolidine |
1444103-50-7 | 95.0% | 1.0g |
$1101.0 | 2025-03-22 | |
| Enamine | EN300-7549288-0.25g |
(3R)-3-(difluoromethyl)pyrrolidine |
1444103-50-7 | 95.0% | 0.25g |
$1013.0 | 2025-03-22 | |
| Enamine | EN300-7549288-5.0g |
(3R)-3-(difluoromethyl)pyrrolidine |
1444103-50-7 | 95.0% | 5.0g |
$4538.0 | 2025-03-22 | |
| Enamine | EN300-7549288-10.0g |
(3R)-3-(difluoromethyl)pyrrolidine |
1444103-50-7 | 95.0% | 10.0g |
$8847.0 | 2025-03-22 | |
| Enamine | EN300-7549288-0.05g |
(3R)-3-(difluoromethyl)pyrrolidine |
1444103-50-7 | 95.0% | 0.05g |
$925.0 | 2025-03-22 |
(3R)-3-(difluoromethyl)pyrrolidine 関連文献
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Ping Tong Food Funct., 2020,11, 628-639
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
1444103-50-7 ((3R)-3-(difluoromethyl)pyrrolidine) 関連製品
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
